An In-depth Technical Guide to 5-Butyl-1,3-benzodioxole: Chemical Properties and Structure
An In-depth Technical Guide to 5-Butyl-1,3-benzodioxole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Butyl-1,3-benzodioxole, also known as 1-(3,4-methylenedioxyphenyl)butane, is an organic compound that has garnered interest within the scientific community, particularly in the fields of fragrance chemistry and as a versatile building block in the synthesis of more complex molecules.[1][2] Its unique structure, featuring a butyl group attached to the benzodioxole ring, imparts specific chemical and physical properties that are of significant interest to researchers in drug discovery and development. The 1,3-benzodioxole moiety is a key structural feature in a variety of bioactive natural products and synthetic compounds.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 5-Butyl-1,3-benzodioxole, offering a technical resource for scientists and professionals in related fields.
Chemical Structure and Properties
The foundational structure of 5-Butyl-1,3-benzodioxole consists of a benzene ring fused to a five-membered dioxole ring, with a butyl substituent at the 5-position. This arrangement results in a molecule with moderate polarity and specific reactivity.
Structural Diagram
Caption: Synthetic workflow for 5-Butyl-1,3-benzodioxole.
Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a plausible method for the synthesis of 5-Butyl-1,3-benzodioxole. This protocol is based on established chemical principles of Friedel-Crafts acylation and Clemmensen reduction.
Step 1: Friedel-Crafts Acylation of 1,3-Benzodioxole
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen).
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Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add butyryl chloride to the dropping funnel, then add it dropwise to the stirred suspension. The formation of the acylium ion electrophile is the key to this reaction.
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Addition of Substrate: After the addition of butyryl chloride, add 1,3-benzodioxole dropwise to the reaction mixture, maintaining the low temperature. The electron-rich nature of the 1,3-benzodioxole ring facilitates electrophilic aromatic substitution.
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Reaction and Work-up: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(1,3-benzodioxol-5-yl)butan-1-one.
Step 2: Clemmensen Reduction of 1-(1,3-Benzodioxol-5-yl)butan-1-one
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Preparation of Zinc Amalgam (Zn(Hg)): Prepare zinc amalgam by stirring zinc dust with a solution of mercury(II) chloride in dilute hydrochloric acid. Decant the aqueous solution and wash the amalgam with water.
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Reduction Reaction: To the prepared zinc amalgam, add concentrated hydrochloric acid, water, and the crude 1-(1,3-benzodioxol-5-yl)butan-1-one obtained from Step 1.
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Reflux and Monitoring: Heat the mixture to reflux with vigorous stirring. The carbonyl group of the ketone is reduced to a methylene group on the surface of the zinc. Monitor the reaction by TLC.
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Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude 5-Butyl-1,3-benzodioxole can be purified by vacuum distillation or column chromatography.
Reactivity of the Benzodioxole Ring
The 1,3-benzodioxole ring is an electron-rich aromatic system due to the electron-donating effect of the two oxygen atoms. This makes it susceptible to electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation described above. The substitution typically occurs at the position para to the ether linkages, which is the 5-position in this case. The alkyl side chain can also undergo reactions, although the aromatic ring is generally more reactive towards electrophiles.
Spectral Characterization
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dioxole ring, and the protons of the butyl chain.
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Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.0 ppm), corresponding to the three protons on the benzene ring.
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Methyleneoxy Protons: A singlet at around δ 5.9 ppm, integrating to two protons, for the -O-CH₂-O- group.
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Butyl Chain Protons: A triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a multiplet for the adjacent methylene group (CH₂) around δ 1.3 ppm, another multiplet for the next methylene group around δ 1.5 ppm, and a triplet for the methylene group attached to the aromatic ring around δ 2.5 ppm.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will show distinct signals for each carbon environment in the molecule.
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Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm).
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Methyleneoxy Carbon: A signal around δ 101 ppm for the -O-CH₂-O- carbon.
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Butyl Chain Carbons: Four signals in the aliphatic region (δ 10-40 ppm).
Expected IR Spectral Data
The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
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C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
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C-H stretching (aliphatic): Around 2850-2960 cm⁻¹.
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C=C stretching (aromatic): Around 1450-1600 cm⁻¹.
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C-O stretching (ether): Strong bands in the region of 1000-1300 cm⁻¹.
Expected Mass Spectrometry Data
The mass spectrum will show a molecular ion peak (M⁺) at m/z 178, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of fragments from the butyl chain and potentially cleavage of the dioxole ring.
Applications in Research and Drug Development
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. [3][4]Derivatives of 1,3-benzodioxole have been investigated for their potential as anti-inflammatory, antimicrobial, and antitumor agents. [5]The butyl group in 5-Butyl-1,3-benzodioxole can be further functionalized, making it a valuable intermediate for the synthesis of more complex drug candidates. Its lipophilic nature, conferred by the butyl chain, can also be advantageous for modulating the pharmacokinetic properties of a lead compound.
Safety and Handling
Detailed toxicological data for 5-Butyl-1,3-benzodioxole is not extensively documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
5-Butyl-1,3-benzodioxole is a compound with significant potential in synthetic and medicinal chemistry. Its well-defined structure and predictable reactivity make it a valuable tool for researchers. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and an analysis of its expected spectral characteristics. As research into novel therapeutics continues, the utility of such versatile building blocks will undoubtedly grow, making a thorough understanding of their chemistry essential for innovation in drug development.
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